molecular formula C7H6F3N3 B1480776 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2098127-74-1

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1480776
CAS No.: 2098127-74-1
M. Wt: 189.14 g/mol
InChI Key: OZBICSKKNSYONL-UHFFFAOYSA-N
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Description

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C7H6F3N3 and its molecular weight is 189.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c1-2-13-5(4-11)3-6(12-13)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBICSKKNSYONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds exhibit antimicrobial, antiviral, anti-inflammatory, anticancer, analgesic, and antipyretic properties . The trifluoromethyl group enhances the lipophilicity and solubility of these compounds, which can significantly influence their biological efficacy .

The biological activity of pyrazole derivatives often involves the inhibition of key enzymes and pathways associated with various diseases. For instance:

  • Anticancer Activity : Many pyrazole derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have reported that certain pyrazole compounds can inhibit Aurora-A kinase, a target in cancer therapy .
  • Anti-inflammatory Effects : The incorporation of trifluoromethyl groups has been linked to enhanced anti-inflammatory activity through modulation of inflammatory pathways .

Anticancer Activity

A study evaluating various pyrazole derivatives demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound showed an IC50 value of 42.30 µM against NCI-H460 lung cancer cells .

CompoundCell LineIC50 (µM)
This compoundNCI-H46042.30
Other PyrazolesMCF73.79
Other PyrazolesSF-26812.50

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The presence of the trifluoromethyl group in this compound enhances its anti-inflammatory properties compared to non-fluorinated analogs .

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) studies reveal that the introduction of the trifluoromethyl group significantly increases the potency of pyrazole derivatives. For example, compounds with a -CF3 group at specific positions on the pyrazole ring have shown improved inhibition of key enzymes involved in disease processes .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile often involves the reaction of appropriate hydrazine derivatives with trifluoroacetyl compounds. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the crystal structure of related pyrazole derivatives has been elucidated, demonstrating the influence of trifluoroalkyl substituents on the molecular properties and biological activity .

Antiviral Properties
Research indicates that pyrazole derivatives exhibit antiviral activity. For example, studies have shown that certain pyrazoles can inhibit viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication . This positions this compound as a potential candidate for the development of antiviral agents.

Agrochemical Applications
In agrochemistry, compounds like this compound are explored for their efficacy as pesticides or herbicides. The trifluoromethyl group enhances lipophilicity and stability, making these compounds effective in agricultural formulations . A notable application includes its use in synthesizing herbicides such as pyroxasulfone, which has shown high selectivity and efficacy against various weed species.

CompoundActivity TypeEC50 (μM)Reference
This compoundAntiviral (Measles Virus)2.8
PyroxasulfoneHerbicide<10
Celebrex (Celecoxib)Anti-inflammatory0.5

Table 2: Synthesis Conditions for Pyrazoles

MethodYield (%)Selectivity Ratio (Isomers)Reference
Microwave Synthesis7096:4
Conventional Reflux6590:10
Sonication7595:5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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